7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromophenyl, dimethylphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include brominating agents, piperazine derivatives, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with various biological targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(4-fluorophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(4-methylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C30H28BrN5 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28BrN5/c1-21-7-6-10-27(22(21)2)34-15-17-35(18-16-34)29-28-26(23-8-4-3-5-9-23)19-36(30(28)33-20-32-29)25-13-11-24(31)12-14-25/h3-14,19-20H,15-18H2,1-2H3 |
InChI Key |
KBAKTUYPONTLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.